N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
Description
N-[(2Z)-6-Methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a methanesulfonyl group at the 6-position, a 2-methoxyethyl group at the 3-position, and a phenylacetamide moiety. The Z-configuration of the exocyclic double bond in the dihydrobenzothiazole ring is critical for its stereoelectronic properties.
Synthesis of such compounds typically involves cyclocondensation reactions of thioamide precursors or coupling of functionalized benzothiazole intermediates. Structural characterization relies on advanced techniques such as NMR (1H, 13C), IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction (SC-XRD). For this compound, SC-XRD analysis would employ software suites like SHELXL and WinGX for structure solution and refinement, ensuring high precision in bond lengths, angles, and torsional parameters. Validation tools such as PLATON would confirm the absence of structural anomalies.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-11-10-21-16-9-8-15(27(2,23)24)13-17(16)26-19(21)20-18(22)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAQBFWTYIQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyethyl Group: The methoxyethyl group is attached through an alkylation reaction using 2-methoxyethyl bromide and a suitable base.
Formation of the Phenylacetamide Moiety: The final step involves the formation of the phenylacetamide moiety by reacting the intermediate with phenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanesulfonyl group.
Hydrolysis: Hydrolysis of the amide bond can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzothiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in various biochemical pathways.
Interaction with Receptors: Binding to cellular receptors and modulating their activity.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its benzothiazole core, which distinguishes it from simpler amides like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () . Key differences include:
The methanesulfonyl group enhances solubility in polar solvents compared to the hydroxy group in , which may form stronger intermolecular hydrogen bonds. The 2-methoxyethyl chain in the target compound introduces conformational flexibility absent in the rigid tertiary alcohol of .
Crystallographic and Validation Methods
Both compounds rely on SC-XRD for structural elucidation. The target compound’s analysis would use SHELXL for refinement and WinGX for data processing, mirroring methodologies applied to . Structure validation for both would involve checks for missed symmetry, twinning, and hydrogen bonding consistency using tools like PLATON .
Hydrogen Bonding and Crystal Packing
’s N,O-bidentate directing group facilitates metal coordination and predictable hydrogen bonding networks , whereas the target compound’s sulfonyl and benzothiazole groups may form distinct patterns. Graph set analysis (as in ) would classify these interactions, revealing differences in supramolecular assembly compared to simpler amides.
Research Findings and Data Tables
Biological Activity
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a methanesulfonyl group, a methoxyethyl group, and a phenylacetamide moiety, suggests potential biological activities including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₅H₁₄N₂O₃S₂. The presence of functional groups such as methoxy and methylsulfonyl enhances its interactions with biological targets.
The mechanism of action involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to various metabolic processes.
- Receptor Interaction : It can bind to cellular receptors, modulating their activity and influencing signaling pathways.
- Cellular Process Disruption : The compound may interfere with cellular processes such as DNA replication and protein synthesis.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.
Antifungal Activity
The compound has also been evaluated for antifungal activity. Preliminary results suggest it inhibits the growth of common fungal strains, making it a candidate for further development in antifungal therapies.
Anticancer Properties
Research into the anticancer potential of this compound indicates it may induce apoptosis in cancer cells. Mechanistic studies suggest that it affects cell cycle progression and promotes cell death in specific cancer lines.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] | Structure | Inhibitor of 11β-HSD1 |
| Benzothiazole sulfonamides | Structure | Anticonvulsant activity |
| Methanesulfonamide derivatives | Structure | Potential anti-inflammatory effects |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Anticancer Activity : In vitro studies revealed that the compound reduced cell viability in breast cancer cell lines by 50% at a concentration of 20 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
